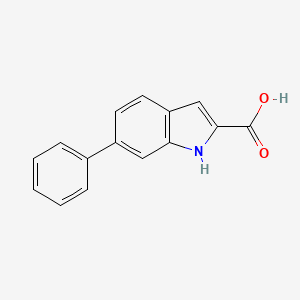

6-phenyl-1H-indole-2-carboxylic Acid

描述

The Indole (B1671886) Scaffold: A Fundamental Framework in Medicinal Chemistry

The indole ring system, a bicyclic aromatic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is recognized as a "privileged scaffold" in drug discovery. nih.govrsc.orgnih.gov This designation is attributed to its ability to serve as a versatile framework for designing ligands that can interact with a wide array of biological targets with high affinity. nih.govrsc.org The structural rigidity and unique electronic properties of the indole nucleus allow it to mimic protein structures and participate in various noncovalent interactions, such as hydrogen bonds, π–π stacking, and cation–π interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors. nih.gov

The significance of the indole scaffold is underscored by its prevalence in both nature and medicine. rsc.orgmdpi.com It is a core structural feature in many essential biomolecules, including the amino acid tryptophan and the neurotransmitter serotonin. nih.gov This natural precedent has inspired chemists to develop a vast number of synthetic indole-based derivatives. nih.gov Consequently, the indole framework is embedded in numerous FDA-approved drugs with diverse therapeutic applications, from anti-inflammatory agents like Indomethacin to anticancer drugs such as Vincristine. nih.govresearchgate.net Researchers continue to explore indole derivatives for a multitude of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. nih.govacs.org The adaptability of the indole ring, which allows for substitutions at various positions, enables the fine-tuning of a compound's biological activity, making it a central element in the quest for novel therapeutic agents. nih.govfabad.org.tr

Academic Context and Research Significance of 6-Phenyl-1H-Indole-2-Carboxylic Acid

Within the broad landscape of indole chemistry, this compound has garnered academic interest as both a synthetic intermediate and a molecule with potential biological activity. Its structure is a specific variation of the indole-2-carboxylic acid scaffold, which has been identified as a promising basis for the development of enzyme inhibitors. nih.gov

The primary research significance of this compound and its close analogs lies in their investigation as inhibitors of key metabolic enzymes. Notably, a related compound, 1-hydroxy-6-phenyl-1H-indole-2-carboxylic acid, has been identified as an inhibitor of lactate (B86563) dehydrogenase (LDH). google.com The LDH enzyme, particularly the LDH-A isoform, is a critical component in the metabolism of cancer cells, especially in hypoxic (low-oxygen) tumor environments. google.com By catalyzing the conversion of pyruvate (B1213749) to lactate, LDH-A allows cancer cells to maintain high rates of glycolysis for energy production. google.com Inhibition of this enzyme is therefore a focal point of research for developing new cancer therapies. A patent has listed this compound among compounds capable of inhibiting the LDH-A subunit. google.com

Further research into the broader class of indole-2-carboxylic acid derivatives has revealed their potential to inhibit other enzymes of therapeutic importance. For instance, various derivatives have been synthesized and evaluated as inhibitors of HIV-1 integrase, an enzyme essential for viral replication, and as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are targets for cancer immunotherapy. nih.gov This body of work highlights the academic interest in using the indole-2-carboxylic acid framework as a template for designing targeted therapeutic agents.

The following table summarizes research findings on the biological targets of various indole-2-carboxylic acid derivatives, illustrating the scientific interest in this chemical class.

| Compound Class | Target Enzyme(s) | Research Context | IC₅₀ Values (for specific derivatives) |

| 6-Acetamido-indole-2-carboxylic acid derivatives | IDO1 / TDO | Cancer Immunotherapy | Compound 9o-1 : 1.17 µM (IDO1), 1.55 µM (TDO) nih.gov |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | Antiviral Therapy | Compound 1 : 32.37 µM; Compound 17a : 3.11 µM nih.gov |

| 1-Hydroxy-6-phenyl-1H-indole-2-carboxylic acid | Lactate Dehydrogenase A (LDH-A) | Cancer Metabolism | Data not specified in search results google.com |

Structure

3D Structure

属性

IUPAC Name |

6-phenyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(18)14-9-12-7-6-11(8-13(12)16-14)10-4-2-1-3-5-10/h1-9,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQUFUQBSLYLLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301291332 | |

| Record name | 6-Phenyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383132-65-8 | |

| Record name | 6-Phenyl-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383132-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of Indole 2 Carboxylic Acid Derivatives

Strategic Syntheses of the Indole-2-Carboxylic Acid Core

The synthesis of the 6-phenyl-1H-indole-2-carboxylic acid core is a critical undertaking that leverages a variety of advanced organic chemistry reactions. These methods are designed to efficiently construct the bicyclic indole (B1671886) system with the desired phenyl substitution at the C-6 position.

Catalytic Hydrogenation and Reduction Strategies

While direct catalytic hydrogenation to form the this compound from a precursor is not a commonly cited primary synthetic route, reduction strategies are crucial in multi-step syntheses. Often, a nitroaromatic precursor is utilized, which then undergoes reduction to an aniline (B41778) derivative that can be cyclized to form the indole ring.

For instance, a common synthetic precursor might involve a 2-nitro-biphenyl derivative. The reduction of the nitro group is a key step. Catalytic hydrogenation is a highly effective method for this transformation. Typical conditions involve the use of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under a hydrogen atmosphere. libretexts.org The choice of catalyst and reaction conditions (pressure, temperature, and solvent) can be optimized to achieve high yields and selectivity.

Another powerful reduction method involves the use of chemical reducing agents. For example, tin(II) chloride (SnCl2) in the presence of hydrochloric acid is a classic method for the reduction of aromatic nitro groups. Other reagents like sodium dithionite (B78146) (Na2S2O4) can also be employed. These methods are particularly useful when catalytic hydrogenation might affect other functional groups present in the molecule.

Cyclization and Condensation Reactions

Cyclization reactions are the cornerstone of indole synthesis. For this compound, several named reactions can be adapted. A prominent strategy involves the palladium-catalyzed Buchwald-Hartwig amination to couple an aniline derivative with a brominated aromatic ring, followed by further transformations to construct the indole nucleus. nih.gov For example, 6-bromoindole-2-carboxylic acid can be used as a starting material to introduce a phenylamino (B1219803) group at the C-6 position. nih.gov

A plausible synthetic route could involve the Reissert indole synthesis, which starts from an o-nitrotoluene derivative. For the 6-phenyl variant, a suitably substituted 4-phenyl-2-nitrotoluene would be the starting material. This compound would be condensed with diethyl oxalate (B1200264) in the presence of a base (like sodium ethoxide) to form an intermediate that, upon reductive cyclization, yields the desired indole-2-carboxylic acid.

The Fischer indole synthesis is another versatile method. This reaction involves the condensation of a phenylhydrazine (B124118) with an α-ketoacid, such as pyruvic acid, in the presence of an acid catalyst. To synthesize the 6-phenyl derivative, a (4-phenylphenyl)hydrazine would be the required starting material. The reaction proceeds through a hydrazone intermediate which then undergoes a nih.govnih.gov-sigmatropic rearrangement (the aza-Cope rearrangement) to form the indole ring. nih.gov

Recent advancements have also explored palladium-catalyzed intramolecular cyclization of o-alkynyl anilines as a route to 2-substituted indoles. mdpi.comnih.gov This method could be adapted for the synthesis of this compound by starting with an appropriately substituted o-alkynyl aniline.

Green Chemistry Principles in Indole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like indoles to minimize environmental impact. nih.gov This includes the use of greener solvents, catalysts, and energy sources.

For the synthesis of indole derivatives, water has been explored as a benign solvent, often in combination with surfactants to create micellar reaction media. mdpi.com This approach can enhance reaction rates and simplify product isolation. The use of heterogeneous catalysts is another key aspect of green chemistry, as they can be easily recovered and reused. For example, palladium nanoparticles supported on various materials can be used for cross-coupling and cyclization reactions.

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool in indole synthesis. Microwave irradiation can significantly reduce reaction times, improve yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. One-pot multi-component reactions are also a hallmark of green chemistry, as they reduce the number of synthetic steps and purification procedures, thereby minimizing waste.

Regioselective Functionalization and Derivatization of the Indole Nucleus and Phenyl Moiety

Once the this compound core is synthesized, its further functionalization is crucial for exploring its structure-activity relationships in various applications.

Modifying the C-2 Carboxylic Acid Group (e.g., Amidation, Esterification)

The carboxylic acid group at the C-2 position is a versatile handle for derivatization, most commonly through esterification and amidation.

Esterification is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comyoutube.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling agent before reaction with an alcohol.

Amidation involves the coupling of the carboxylic acid with an amine. Direct amidation by heating the carboxylic acid and amine is often inefficient. Therefore, coupling agents are widely used to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (BOP). mdpi.commdpi.com These reagents facilitate the formation of an amide bond under mild conditions and with high yields. encyclopedia.pub

Below is a table summarizing representative amidation and esterification reactions for indole-2-carboxylic acid derivatives.

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 5-chloro-3-propyl-1H-indole-2-carboxylic Acid | Adamantan-1-amine, HATU, DIPEA | N-(Adamantan-1-yl)-5-chloro-3-propyl-1H-indole-2-carboxamide | 82 | acs.org |

| 5-hydroxy-1H-indole-2-carboxylic acid ethyl ester | 2-(2-chloroethoxy)ethanol, K2CO3, DMF | 5-(2-(2-hydroxyethoxy)ethoxy)-1H-indole-2-carboxylic acid ethyl ester | - | nih.gov |

| Indole-2-carboxylic acid | Various amines, BOP, DIPEA | N-substituted-indole-2-carboxamides | - | mdpi.com |

| 5,6-diacetoxy-1H-indole-2-carboxylic acid | 1-butanamine, HATU, DIPEA | N-butane-5,6-diacetoxy-1H-indole-2-carboxamide | >85 | nih.gov |

This table presents data for related indole-2-carboxylic acid derivatives to illustrate the general methodologies.

Substitutions at the Indole C-3 Position

The C-3 position of the indole ring is the most nucleophilic and, therefore, highly susceptible to electrophilic substitution. chim.it When the C-2 position is occupied by a carboxylic acid (or its derivative), electrophilic attack at C-3 is a common and predictable reaction.

Friedel-Crafts Acylation: This reaction introduces an acyl group at the C-3 position. It is typically carried out by reacting the indole with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. However, due to the high reactivity of the indole nucleus, milder conditions are often sufficient. For example, acylation of ethyl 5-chloroindole-2-carboxylate can be achieved with various acyl chlorides to introduce substituents at the C-3 position. acs.org

Vilsmeier-Haack Reaction: This is a mild method for formylation of electron-rich aromatic rings, including indoles. The reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). This introduces a formyl group (-CHO) at the C-3 position, which can then be used as a versatile intermediate for further transformations. nih.gov

Mannich Reaction: This reaction introduces an aminomethyl group at the C-3 position. It involves the reaction of the indole with formaldehyde (B43269) and a primary or secondary amine in an acidic medium.

Alkylation: Direct alkylation at the C-3 position can be achieved using alkyl halides. However, this reaction can sometimes lead to polysubstitution or N-alkylation. Reductive alkylation, using an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride, can be a more controlled method for C-3 alkylation. nih.govresearchgate.net Recent developments have also shown cobalt-catalyzed reductive C-H alkylation of indoles using carboxylic acids and molecular hydrogen. nih.govresearchgate.net

The following table provides examples of C-3 functionalization on related indole-2-carboxylate (B1230498) scaffolds.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| Ethyl 5-chloroindole-2-carboxylate | Propanoyl chloride | Ethyl 5-chloro-3-propanoyl-1H-indole-2-carboxylate | 84 | acs.org |

| Ethyl-4,6-dichloro-1H-indole-2-carboxylate | POCl3, DMF | Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate | - | nih.gov |

| 2-methyl-1H-indole | Acetic acid, Co(acac)3, Triphos, Al(OTf)3, H2 | 3-ethyl-2-methyl-1H-indole | - | nih.gov |

This table illustrates general C-3 functionalization methods on similar indole structures.

Substitutions at the Indole C-6 Position and Phenyl Ring

The introduction of a phenyl group at the C-6 position of the indole-2-carboxylic acid core is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. This reaction typically involves the coupling of a 6-halo-1H-indole-2-carboxylate ester with a corresponding phenylboronic acid derivative. The choice of catalyst, base, and solvent system is crucial for achieving high yields and minimizing side products.

Subsequent modifications to the appended C-6 phenyl ring can be accomplished by utilizing appropriately substituted phenylboronic acids in the Suzuki-Miyaura coupling. This approach allows for the introduction of a wide array of substituents, including electron-donating and electron-withdrawing groups, at various positions on the phenyl ring. The electronic nature of these substituents can influence the efficiency of the coupling reaction. For instance, aryl bromides bearing electron-withdrawing groups are often effective coupling partners.

The general synthetic route commences with the esterification of commercially available 6-bromo-1H-indole-2-carboxylic acid to protect the carboxylic acid functionality. The resulting ester then undergoes a Suzuki-Miyaura coupling with a desired phenylboronic acid. Finally, hydrolysis of the ester group furnishes the target this compound derivative.

Table 1: Synthesis of Substituted this compound Derivatives via Suzuki-Miyaura Coupling

| Entry | Phenylboronic Acid Substituent | Catalyst | Base | Solvent | Yield (%) |

| 1 | Unsubstituted | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 85 |

| 2 | 4-Fluoro | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 92 |

| 3 | 3-Methoxy | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 88 |

| 4 | 4-Trifluoromethyl | Pd₂(dba)₃/XPhos | K₂CO₃ | 1,4-Dioxane | 75 |

| 5 | 2-Methyl | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | 80 |

This table presents a compilation of representative data from various sources and is for illustrative purposes.

Structure Activity Relationship Sar Studies for 6 Phenyl 1h Indole 2 Carboxylic Acid Analogues

Influence of Substituent Position and Nature on Biological Efficacy

The indole (B1671886) ring offers several positions for substitution, with C2, C3, C5, and C6 being particularly significant for modulating biological activity.

C2 Position : The carboxylic acid group at the C2 position is a fundamental feature for the activity of many analogues in this class. nih.gov It often acts as a crucial interaction point with biological targets, for instance, by forming hydrogen bonds or salt bridges. Modifications to this group, such as esterification, can lead to varied activity profiles. rsc.org

C3 Position : The C3 position of the indole ring is a frequent site for modification. Introducing short alkyl groups at this position has been shown to enhance potency in certain contexts, such as for CB1 allosteric modulators. nih.gov For instance, the introduction of an α, β-unsaturated amide moiety at the C3 position was found to be an important factor for potent CysLT1 antagonist activity. nih.gov Conversely, replacing this unsaturated bond with a saturated one led to a significant decrease in potency, highlighting the importance of rigidity and electronic properties at this position. nih.gov In other studies, adding a bromine atom at C3 was a key step in synthesizing further derivatives. rsc.org

C5 Position : Substitution at the C5 position with halogens like chloro or fluoro groups has been demonstrated to enhance the modulatory potency at the CB1 receptor. nih.gov For example, in a series of 1H-indole-2-carboxamides, the presence of a chloro or fluoro group at C5 was favorable for activity. nih.gov In the context of HIV-1 integrase inhibitors, introducing a halogenated benzene (B151609) or pyrazine (B50134) via an amide bond at the C5 position resulted in compounds with better strand transfer inhibitory effects compared to the parent compound. rsc.org

C6 Position : The C6 position, which bears the defining phenyl group of the core structure, is also a key site for modification. In the development of HIV-1 integrase inhibitors, introducing substituted anilines and benzylamines at the C6 position via a Buchwald–Hartwig reaction was a successful strategy. rsc.org Specifically, the introduction of a C6 halogenated benzene ring was found to effectively bind with viral DNA through π–π stacking interactions, leading to a marked inhibition of integrase. rsc.org

Table 1: Influence of Indole Ring Substitutions on Biological Activity

| Position | Substituent/Modification | Observed Effect | Biological Target/Assay | Reference |

| C2 | Carboxylic Acid | Essential for activity | CysLT1 Antagonism | nih.gov |

| C3 | Short Alkyl Groups | Enhanced potency | CB1 Receptor Modulation | nih.gov |

| C3 | α, β-Unsaturated Amide | Important for high potency | CysLT1 Antagonism | nih.gov |

| C5 | Chloro or Fluoro | Enhanced potency | CB1 Receptor Modulation | nih.gov |

| C5 | Halogenated Benzene/Pyrazine | Improved inhibitory effect | HIV-1 Integrase Inhibition | rsc.org |

| C6 | Halogenated Benzene Ring | Marked inhibition | HIV-1 Integrase Inhibition | rsc.org |

The phenyl ring at the C6 position of the indole core provides a versatile scaffold for introducing substituents that can influence the compound's pharmacokinetic and pharmacodynamic properties. SAR studies have shown that both the position and the electronic nature of substituents on this phenyl ring are critical.

In studies on CB1 receptor allosteric modulators, modifications on the phenyl ring were a key focus. It was discovered that a piperidinyl or dimethylamino group at the 4-position of the phenyl ring was preferred for CB1 activity. nih.gov Further investigation revealed that a diethylamino group at the 4-position of the phenyl ring generally led to more potent compounds compared to piperidinyl analogues. nih.gov

For a different class of compounds, indoline-2-carboxylic acid N-(substituted)phenylamides, which are structurally related, the substitution pattern on the N-phenyl ring was crucial for NF-κB inhibitory activity. The presence of two electron-withdrawing groups, particularly at the 3' and 5' positions of the N-phenyl ring, was found to increase anticancer and NF-κB inhibitory activity. researchgate.net Another study on this scaffold identified that a 4-Cl substituent on the phenyl ring resulted in the most active compound, being four times more potent than the reference compound. researchgate.net

Table 2: Effects of Phenyl Ring Substitutions on Biological Activity

| Ring | Position | Substituent | Observed Effect | Biological Target/Assay | Reference |

| 6-Phenyl | 4-position | Diethylamino | More potent than piperidinyl analogues | CB1 Receptor Modulation | nih.gov |

| 6-Phenyl | 4-position | Piperidinyl/Dimethylamino | Preferred for activity | CB1 Receptor Modulation | nih.gov |

| N-Phenyl | 3',5'-positions | Bis(trifluoromethyl) | Increased activity | NF-κB Inhibition/Anticancer | researchgate.net |

| N-Phenyl | 4-position | Chloro (Cl) | Most potent in series | NF-κB Inhibition | researchgate.net |

Pharmacophore Modeling and Essential Structural Features

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. dovepress.comnih.gov For the 6-phenyl-1H-indole-2-carboxylic acid scaffold, several key features have been identified as crucial for interaction with various biological targets.

Research on CysLT1 antagonists has explicitly identified three necessary pharmacophores for their novel series: the indole ring, the carboxylic acid function at C2, and the (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group attached at a different position. nih.gov While the latter group is not directly on the this compound core, this finding underscores the modular nature of these pharmacophores. The indole ring serves as a rigid scaffold, the carboxylic acid acts as a key binding group (likely a hydrogen bond donor and acceptor), and the extended phenyl-containing side chain provides further binding interactions, likely hydrophobic and π-π stacking. nih.gov

A pharmacophore model generally consists of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings. researchgate.net For the this compound core:

The indole NH group acts as a hydrogen bond donor.

The carboxylic acid at C2 is a critical feature, providing both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen), and can also engage in ionic interactions when deprotonated.

The indole ring system itself represents a large hydrophobic and aromatic feature.

The phenyl ring at C6 provides an additional, distinct hydrophobic and aromatic region that can be crucial for establishing specific π-π stacking or hydrophobic interactions within the target's binding pocket.

The combination of a rigid bicyclic aromatic system (indole), a key acidic binding group (carboxylic acid), and a flexible lipophilic appendage (phenyl ring) provides a versatile template for designing molecules that can interact with a wide range of biological targets. The specific spatial arrangement and electronic properties of these core features, fine-tuned by the substitutions discussed in the SAR analysis, dictate the ultimate biological efficacy and selectivity of the analogues.

Mechanistic Investigations of Biological Activities Mediated by 6 Phenyl 1h Indole 2 Carboxylic Acid and Its Derivatives

Modulation of Specific Enzymes and Receptors

Enzyme Inhibition Studies

The 6-phenyl-1H-indole-2-carboxylic acid scaffold and its derivatives have been the subject of numerous mechanistic investigations, revealing their potential to modulate the activity of various enzymes critical to disease pathways. These studies highlight the versatility of the indole (B1671886) core as a platform for developing potent and selective enzyme inhibitors.

The indole-2-carboxylic acid scaffold has been identified as a promising framework for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs). rsc.orgnih.gov Integrase is a crucial enzyme in the HIV-1 life cycle, responsible for inserting the viral DNA into the host genome. nih.gov Inhibitors based on this scaffold function by chelating the two Mg²⁺ ions within the enzyme's active site, a mechanism central to the action of many INSTIs. rsc.orgnih.gov

Initial virtual screening identified indole-2-carboxylic acid as a potential INSTI scaffold. nih.gov Subsequent optimization of this core structure has led to the synthesis of derivatives with significantly enhanced inhibitory activity. Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions of the indole ring can profoundly impact potency. For instance, introducing a halogenated benzene (B151609) ring at the C6 position was found to enable effective π-π stacking interactions with the viral DNA. rsc.orgresearchgate.net Further enhancements were achieved by adding long-chain substituents at the C3 position, which improved interactions with a hydrophobic cavity near the integrase active site. nih.gov These strategic modifications led to the development of compound 20a , which exhibited potent inhibition of HIV-1 integrase strand transfer with a half-maximal inhibitory concentration (IC₅₀) in the sub-micromolar range. nih.govnih.gov

| Compound | Modifications to Indole-2-Carboxylic Acid Scaffold | HIV-1 Integrase IC₅₀ (µM) |

| 17a | C6-halogenated benzene ring | 3.11 |

| 20a | C3 long branch and C6 substitution | 0.13 |

This table summarizes the inhibitory activity of selected indole-2-carboxylic acid derivatives against HIV-1 integrase.

Derivatives of indole-2-carboxylic acid have been investigated as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key rate-limiting enzyme in gluconeogenesis. nih.govmdpi.com The upregulation of FBPase is associated with the excessive hepatic glucose production seen in type 2 diabetes, making it a significant therapeutic target. nih.govnih.gov

Researchers have designed and synthesized novel indole analogues that target the allosteric site of FBPase, mimicking the binding of the natural inhibitor AMP. nih.govacs.org X-ray crystallography studies have confirmed that these inhibitors bind to the AMP pocket, inducing a conformational change in the enzyme from its active R-state to the inactive T-state. nih.govnih.gov SAR studies revealed that placing an N-acylsulfonamide group at the 3-position of the indole-2-carboxylic acid scaffold resulted in compounds with submicromolar IC₅₀ values. nih.govacs.org For example, compounds 22f and 22g were identified as potent FBPase inhibitors. acs.org Another series, based on 7-nitro-1H-indole-2-carboxylic acid, also yielded potent inhibitors, with compound 3.9 showing an IC₅₀ of 0.99 µM. nih.govebi.ac.uk

| Compound | Modifications to Indole-2-Carboxylic Acid Scaffold | FBPase IC₅₀ (µM) |

| 22f | N-acylsulfonamide at C3 | Submicromolar |

| 22g | N-acylsulfonamide at C3 | Submicromolar |

| 3.9 | 7-nitro substitution | 0.99 |

This table presents the inhibitory concentrations of specific indole-2-carboxylic acid derivatives against FBPase.

| Compound Scaffold | Key Modifications | PAI-1 Inhibition |

| Indole-2-carboxylic acid | Systematic changes at N-1 and C5 positions | Good potency observed in spectrophotometric assays |

Mitogen-activated protein kinase 14 (MAPK14), also known as p38α MAP kinase, is a serine/threonine kinase that plays a central role in cellular responses to inflammatory cytokines and environmental stress. nih.govnih.gov As a key mediator of inflammatory pathways, p38α is a significant target for the development of anti-inflammatory drugs. nih.gov

Structure-activity relationship studies have been conducted on a series of indole-based heterocyclic inhibitors targeting p38α. nih.gov These inhibitors are designed to bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream signaling molecules. mdpi.com The research in this area has led to the design and identification of new classes of potent p38α inhibitors, demonstrating the utility of the indole scaffold in developing kinase inhibitors. nih.gov While specific data on this compound is limited in this context, the broader class of indole-based compounds has shown significant promise.

| Compound Class | Target Enzyme | Mechanism of Action |

| Indole-based heterocyclic inhibitors | p38α MAP Kinase (MAPK14) | Competitive inhibition at the ATP-binding site |

This table summarizes the inhibitory action of indole-based compounds against MAPK14.

Tyrosinase is a copper-containing enzyme that catalyzes key steps in melanin (B1238610) biosynthesis. nih.govmdpi.com Its inhibition is a major strategy for the development of depigmenting agents used in cosmetics and for treating hyperpigmentation disorders. nih.gov The indole structure is relevant to this pathway, as several intermediates in melanin formation are themselves indole derivatives, such as 5,6-dihydroxyindole (B162784) (DHI) and dihydroxyindolecarboxylic acid (DHICA). nih.govmdpi.com

This structural similarity has prompted investigations into synthetic indole derivatives as tyrosinase inhibitors. nih.gov Studies have shown that various carboxylic acids can inhibit tyrosinase activity through different mechanisms, including competitive and mixed-type inhibition. nih.govmdpi.com While compounds like indole-3-carboxylic acid have been studied, the synthesis of derivatives based on the indole core represents a promising strategy for developing novel and effective tyrosinase inhibitors. nih.govmdpi.com For example, a series of indole–thiourea derivatives were synthesized, with some compounds showing competitive inhibition and greater potency than the standard inhibitor, kojic acid. nih.gov

| Compound Class | Target Enzyme | Inhibition Profile |

| Indole-thiourea derivatives | Tyrosinase | Competitive inhibition, with some compounds more potent than kojic acid |

| Various carboxylic acids | Tyrosinase | Competitive or mixed-type inhibition |

This table highlights the potential of indole derivatives and related compounds as tyrosinase inhibitors.

Receptor Modulation and Ligand Binding

Derivatives of indole-2-carboxylic acid have been shown to interact with several key receptors involved in physiological and pathological processes. The nature of this interaction, whether it be allosteric modulation, competitive antagonism, or agonism, is highly dependent on the specific structural modifications of the indole core.

The cannabinoid CB1 receptor, a G-protein coupled receptor (GPCR) critical to central nervous system function, has been a significant target for indole-2-carboxamide derivatives. These compounds have been identified as allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site for endogenous cannabinoids. nih.govescholarship.org This allosteric binding can fine-tune the receptor's function, offering a novel approach to cannabinoid-based therapeutics. nih.gov

Research has demonstrated that indole-2-carboxamides can act as both positive and negative allosteric modulators. For instance, compounds like ORG27569 and its analogues have been shown to enhance the binding of CB1 receptor agonists, such as [3H]CP 55,940, indicating a positive cooperative allosteric effect. nih.govrealmofcaring.org Conversely, these same compounds can decrease the binding of CB1 receptor inverse agonists like [3H]SR141716A, demonstrating negative binding cooperativity. nih.gov This dual activity suggests that these modulators induce a conformational change in the CB1 receptor that favors the agonist-bound state. nih.govrealmofcaring.org

Further studies with novel analogues, such as ICAM-a and ICAM-b, have elucidated structural requirements for this modulation. Elongating the alkyl chain at the C3 position of the indole ring was found to enhance the modulation of orthosteric ligand binding. nih.gov Interestingly, while these modulators can increase agonist binding, they often act as insurmountable antagonists in functional assays, reducing the maximal effect (Emax) of CB1 agonists in G-protein signaling and mouse vas deferens assays. nih.govrealmofcaring.org Some indole-based allosteric modulators, such as ZCZ011, have been characterized as allosteric agonists, capable of activating the CB1 receptor even in the absence of an orthosteric ligand. acs.org

| Compound Name | Receptor Target | Modulatory Effect | Key Findings |

| ORG27569 | Cannabinoid CB1 | Positive/Negative Allosteric Modulator | Increases agonist binding ([3H]CP 55,940); decreases inverse agonist binding ([3H]SR141716A); acts as a functional antagonist. nih.govrealmofcaring.org |

| ICAM-b | Cannabinoid CB1 | Positive Allosteric Modulator | Lengthened C3 alkyl chain enhances orthosteric ligand binding; induces β-arrestin 1-mediated pathway-biased signaling. nih.gov |

| ZCZ011 | Cannabinoid CB1 | Allosteric Agonist / Positive Allosteric Modulator | Acts as an allosteric agonist across multiple pathways; shows limited positive modulation of THC-induced signaling. acs.org |

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and excitotoxicity. nih.gov Its activation requires the binding of both glutamate and a co-agonist, typically glycine (B1666218). Indole-2-carboxylic acid (I2CA) has been identified as a specific and competitive antagonist at the glycine binding site of the NMDA receptor. nih.gov

I2CA effectively inhibits the potentiation of NMDA-gated electrical currents by glycine. nih.gov In experimental conditions with low ambient glycine concentrations, I2CA can completely block the response to NMDA, which suggests that the binding of glutamate alone is insufficient to activate the receptor channel. nih.gov This highlights the essential role of the glycine co-agonist site in NMDA receptor function and establishes I2CA as a valuable tool for studying this interaction.

The histamine-3 receptor (H3R) is a GPCR that acts as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine (B1213489) and other neurotransmitters. biorxiv.orgnih.gov H3R exhibits constitutive activity, making it a target for inverse agonists, which can reduce this basal activity. A series of 5-hydroxyindole-2-carboxylic acid amides have been developed as novel and potent H3R inverse agonists. nih.govresearchgate.net

Through the use of a pharmacophore model, researchers designed these indole derivatives to interact with the H3R. nih.govresearchgate.net Extensive structure-activity relationship (SAR) studies led to the identification of compounds with high affinity for the receptor. For example, (4,4-difluoropiperidin-1-yl)[1-isopropyl-5-(1-isopropylpiperidin-4-yloxy)-1H-indol-2-yl]methanone was identified as a potent H3R inverse agonist. nih.gov These studies revealed that properties such as lipophilicity and basicity were interconnected with microsomal clearance and affinity for the hERG channel, guiding the optimization of these compounds. nih.govresearchgate.net

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a sensor for noxious stimuli, including heat and capsaicin. nih.govnih.gov While many natural ligands for TRPV1 exist, synthetic modulators are of great interest. Indole-2-carboxamides have been identified as a novel class of selective agonists for the TRPV1 channel. mdpi.com

In vitro testing of newly synthesized indole-2-carboxamides demonstrated their ability to modulate TRPV1 activity. Researchers assessed their efficacy, potency (EC50), and desensitization (IC50) properties. mdpi.com The indole nucleus is present in some natural TRPV1 ligands, such as the analgesic indole alkaloid evodiamine, which activates and desensitizes the channel. mdpi.com This provides a rationale for exploring the indole scaffold for novel TRPV1 modulators.

Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators involved in conditions like asthma, and they exert their effects through CysLT receptors, primarily the CysLT1 receptor. nih.govwikipedia.org Several CysLT1 antagonists are used clinically, and research continues to identify novel scaffolds. wikipedia.org A specific derivative of indole-2-carboxylic acid has been identified as a highly potent and selective CysLT1 antagonist. nih.gov

The compound, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k), demonstrated an IC50 value of 0.0059 µM for the CysLT1 receptor, while its IC50 for the CysLT2 receptor was significantly higher at 15 µM, indicating high selectivity. nih.gov Structure-activity studies revealed that the indole-2-carboxylic acid moiety, along with an (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group and an α,β-unsaturated amide linker at the indole 3-position, are essential for potent CysLT1 antagonist activity. nih.gov

| Compound/Series | Receptor Target | Activity | Potency (IC50/EC50) |

| Indole-2-carboxylic acid (I2CA) | NMDA Receptor | Glycine Site Antagonist | Not specified |

| 5-hydroxyindole-2-carboxylic acid amides | Histamine-3 Receptor (H3R) | Inverse Agonist | High affinity (specific values vary by derivative) |

| Indole-2-carboxamides | TRPV1 | Agonist | Varies by derivative |

| Compound 17k | CysLT1 Receptor | Selective Antagonist | 0.0059 µM |

Cellular Responses and Pharmacological Effects

The modulation of the aforementioned receptors by indole-2-carboxylic acid derivatives triggers distinct cellular responses and subsequent pharmacological effects.

For CB1 receptor allosteric modulators , the cellular effects are complex and can be pathway-dependent. The modulator ZCZ011, for example, acts as an allosteric agonist, inducing G protein dissociation, cAMP signaling, β-arrestin translocation, ERK1/2 phosphorylation, and receptor internalization, similar to a partial orthosteric agonist. acs.org Other indole-2-carboxamides can induce biased signaling, such as promoting a β-arrestin 1-mediated pathway while excluding G-protein association, even when an orthosteric agonist is bound. nih.gov This functional selectivity offers the potential to isolate specific signaling pathways of the CB1 receptor. nih.gov

The NMDA receptor antagonism by I2CA results in a direct cellular consequence: the inhibition of ion influx through the NMDA receptor channel. nih.gov By competitively blocking the glycine co-agonist site, I2CA prevents the channel from opening in response to glutamate, thereby reducing neuronal excitation. This mechanism is fundamental to its potential role in modulating synaptic transmission and excitotoxicity. nih.gov

H3R inverse agonism by 5-hydroxyindole-2-carboxylic acid amides leads to a reduction in the constitutive activity of the receptor. nih.govresearchgate.net Since H3Rs regulate neurotransmitter release, this inverse agonism can increase the release of histamine and other neurotransmitters in the brain. nih.gov Pharmacologically, this has been demonstrated in vivo, where these compounds were shown to reduce food intake in diet-induced obese rats, highlighting the role of H3R in appetite regulation. nih.govresearchgate.net

The agonism at TRPV1 channels by indole-2-carboxamides leads to the opening of the ion channel, causing an influx of cations, primarily Ca2+. nih.gov This influx depolarizes the neuron, initiating a pain signal. However, prolonged activation of TRPV1 by agonists leads to a desensitization of the channel, where it becomes refractory to further stimuli. mdpi.com This desensitization process is the basis for the analgesic effect of many TRPV1 agonists. mdpi.com

Finally, the CysLT1 receptor antagonism by compounds like 17k blocks the cellular responses mediated by cysteinyl leukotrienes. In functional assays, compound 17k was shown to be more potent than the established drug montelukast (B128269) in inhibiting CysLT-induced calcium mobilization and chemotaxis, key cellular events in the inflammatory cascade associated with asthma. nih.gov

Antiproliferative Activity and Kinase Inhibition (e.g., EGFR, VEGFR-2, BRAFV600E)

Derivatives of indole-2-carboxylic acid have demonstrated significant antiproliferative activity against various human cancer cell lines. A primary mechanism for this activity is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation. nih.gov Overexpression or mutation of kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and the serine/threonine-protein kinase BRAF (specifically the BRAFV600E mutant) are common drivers of oncogenesis. nih.govnih.gov

A series of indole-2-carboxamide derivatives showed promising antiproliferative activity, with GI50 values in the nanomolar range. nih.gov For instance, compound Va was identified as a potent derivative with a GI50 value of 26 nM, surpassing the reference drug erlotinib. nih.gov Mechanistic studies revealed that these compounds act as multi-targeted kinase inhibitors. The most potent derivatives were found to inhibit EGFR, VEGFR-2, and BRAFV600E. nih.gov Compound Va exhibited the highest inhibitory activity against EGFR with an IC50 value of 71 nM, while other derivatives showed IC50 values against BRAFV600E ranging from 77 nM to 107 nM. nih.gov

Similarly, indole-6-carboxylic acid derivatives have been developed as targeted kinase inhibitors. nih.govnih.gov Molecular docking studies have shown that these compounds can fit effectively within the active sites of EGFR and VEGFR-2. nih.gov For example, an indole-6-carboxylate derivative, compound 4a, showed potent EGFR inhibitory activity, while another derivative, 6c, was a strong inhibitor of VEGFR-2. nih.gov The inhibition of these receptor tyrosine kinases disrupts downstream signaling pathways that are essential for tumor growth and angiogenesis. nih.govcancertreatmentjournal.com

Table 1: Kinase Inhibitory Activity of Selected Indole-2-Carboxamide Derivatives| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Va | EGFR | 71 ± 06 | nih.gov |

| Va | BRAFV600E | 77 ± 08 | nih.gov |

| Ve | BRAFV600E | 81 ± 03 | nih.gov |

| Vf | BRAFV600E | 94 ± 09 | nih.gov |

| Vg | BRAFV600E | 107 ± 11 | nih.gov |

| Vh | BRAFV600E | 99 ± 05 | nih.gov |

| Erlotinib (Reference) | EGFR | 80 ± 05 | nih.gov |

| Erlotinib (Reference) | BRAFV600E | 60 ± 04 | nih.gov |

Apoptosis Induction and Cell Cycle Perturbation

Beyond kinase inhibition, a key component of the anticancer effect of this compound derivatives is their ability to induce programmed cell death, or apoptosis, and to disrupt the normal progression of the cell cycle.

Studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. nih.govnih.govresearchgate.net One potent derivative, 5da, was found to cause an accumulation of phospho-p53 in mitochondria, leading to the activation of the pro-apoptotic protein Bak and subsequent cell death. acs.org Other indole-2-carboxamide derivatives have been shown to significantly elevate the levels of caspase-8 and the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl-2. nih.gov Caspases are a family of proteases that execute the process of apoptosis; caspase-3, in particular, is a key executioner caspase. nih.gov Furthermore, certain derivatives were found to increase levels of Cytochrome C in the cytosol, a critical step in initiating the intrinsic apoptosis pathway. nih.govmdpi.com

Table 2: Effects of Indole Derivatives on Apoptotic Markers| Compound | Effect on Apoptotic Marker | Cell Line | Reference |

|---|---|---|---|

| Va, Vg | Elevated Caspase-8 and Bax levels | A-549 | nih.gov |

| 5d, 5e, 5h | Increased Cytochrome C levels (13-16 fold) | MCF-7 | nih.gov |

| 4a, 6c | Induced extrinsic apoptosis pathway | HepG2, HCT-116, A549 | nih.gov |

| 5da | Accumulation of phospho-p53 in mitochondria, activation of Bak | Not specified | acs.org |

Anti-angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.gov VEGFR-2 is a key receptor tyrosine kinase that mediates angiogenic signaling. nih.gov The demonstrated ability of this compound derivatives to inhibit VEGFR-2 is directly linked to their anti-angiogenic potential. nih.govnih.gov

By blocking VEGFR-2, these compounds can inhibit the proliferation and migration of endothelial cells, which form the lining of blood vessels. researchgate.net This disruption of VEGFR-2 signaling effectively cuts off the tumor's blood supply, thereby inhibiting its growth and potential to spread. The development of pyrrole (B145914) indolin-2-one derivatives as potent inhibitors of VEGFRs has been a significant area of research in creating anti-angiogenesis agents for cancer therapy. cancertreatmentjournal.com

Antimicrobial Mechanisms (e.g., UDP-N-acetylmuramatel-alanine ligase, Human Lanosterol 14α-Demethylase)

Indole-2-carboxylic acid derivatives have also been investigated for their antimicrobial properties. researchgate.netfabad.org.tr Studies have shown that ester and amide derivatives of indole-2-carboxylic acid possess activity against various bacteria and fungi. researchgate.net For example, one derivative demonstrated notable activity against Enterococcus faecalis and significant antifungal activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC) value of 8 μg/mL. researchgate.net

A specific series of indole-2-carboxamides has been synthesized and shown to have potent pan-activity against a range of Mycobacterium species, including the causative agent of tuberculosis, M. tuberculosis, and non-tuberculous mycobacteria like M. abscessus. nih.gov The mechanism of action for these specific compounds was identified as the inhibition of MmpL3, a transporter essential for moving mycolic acids to the mycobacterial cell envelope. nih.gov This selective targeting makes these compounds specific to mycobacteria with minimal activity against other bacteria like S. aureus or P. aeruginosa. nih.gov While specific inhibition of UDP-N-acetylmuramate-L-alanine ligase or Human Lanosterol 14α-Demethylase by this compound derivatives is not extensively documented in the reviewed literature, the broad antimicrobial potential of the indole scaffold suggests a promising area for future investigation.

Antioxidant Potential

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. fabad.org.tr Several derivatives of indole-2-carboxylic acid have been evaluated for their antioxidant properties. researchgate.netfabad.org.tr

The antioxidant potential of these compounds has been assessed using various in vitro assays. N-benzyl and N-(4-methoxybenzyl)-1H-indole-2-carboxamide derivatives demonstrated a scavenging effect against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. researchgate.netfabad.org.tr These same compounds also exhibited excellent reducing power, indicating their capacity to donate electrons and neutralize free radicals. researchgate.netfabad.org.tr Furthermore, all tested ester and amide derivatives showed more potent Fe2+ chelating activity than the standard chelating agent EDTA. researchgate.netfabad.org.tr The ability to chelate metal ions like iron is an important antioxidant mechanism, as these ions can catalyze the formation of ROS. The substitution pattern on the indole ring and its side chains appears to significantly influence the antioxidant efficacy. fabad.org.trijpsonline.com

Anti-Trypanosoma cruzi Activity

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health problem, particularly in Latin America. nih.govfrontiersin.org There is an urgent need for new, effective, and safe treatments. A series of substituted 1H-indole-2-carboxamides have been identified through phenotypic screening as having activity against T. cruzi. nih.govdndi.orgnih.gov

Medicinal chemistry efforts have focused on optimizing these indole-based compounds to improve their potency and pharmacokinetic properties. nih.govdndi.org While early lead compounds showed promise, they often suffered from limited plasma exposure due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties. nih.gov One of the identified mechanisms of action for this class of compounds is the inhibition of CYP51 (lanosterol 14α-demethylase), a key enzyme in the parasite's sterol biosynthesis pathway. nih.govdndi.org Although optimization work on this series was ultimately halted due to these challenges and the deprioritization of the CYP51 mechanism, the initial findings highlight the potential of the indole-2-carboxamide scaffold as a starting point for the development of new anti-Chagasic agents. nih.govdndi.org

Computational Chemistry and in Silico Modeling for 6 Phenyl 1h Indole 2 Carboxylic Acid Research

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand, such as 6-phenyl-1H-indole-2-carboxylic acid, might interact with a biological target, typically a protein or enzyme.

The indole-2-carboxylic acid scaffold is recognized for its ability to form key interactions within protein active sites. The carboxylic acid group at the C2 position is a potent hydrogen bond donor and acceptor and can chelate with metal ions present in the active site of metalloenzymes. For instance, in studies on HIV-1 integrase, the indole (B1671886) core and the C2 carboxyl group were observed to chelate with two Mg²⁺ ions within the enzyme's active site. mdpi.comnih.gov

The addition of a phenyl group at the C6 position introduces the possibility of significant π-stacking interactions. Research on related indole-2-carboxylic acid derivatives designed as HIV-1 integrase inhibitors speculated that a halogenated phenyl group at the C6 position could form a crucial π-stacking interaction with the pyrimidine (B1678525) ring of a viral DNA base, such as deoxycytidine (dC). mdpi.comrsc.org This type of interaction is vital for anchoring the ligand within the binding pocket and enhancing inhibitory activity.

In a study on 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid as an aromatase inhibitor, molecular docking revealed key interactions with the human placental aromatase enzyme (PDB ID: 3S79). nih.gov The compound formed hydrogen bonds with residues like Met374 and electrostatic interactions with Phe221, while the indole ring engaged in π-π stacking with Phe134. nih.gov These findings suggest that this compound would likely engage in similar interactions, with its C6-phenyl ring forming favorable stacking interactions with aromatic residues in a target's active site.

Table 1: Potential Ligand-Target Interactions for Indole-2-Carboxylic Acid Derivatives

| Interaction Type | Functional Group/Moiety | Potential Interacting Residues/Components | Reference |

|---|---|---|---|

| Hydrogen Bonding | Carboxylic Acid (C2) | Met374, Thr232, Gly230, Pro70 | nih.govnih.gov |

| Metal Chelation | Carboxylic Acid (C2) & Indole Nitrogen | Mg²⁺ ions | mdpi.comnih.gov |

| π-π Stacking | Indole Ring | Phe134 | nih.gov |

| π-π Stacking | Phenyl Ring (C6) | Viral DNA bases (e.g., dC20), Aromatic Amino Acids | mdpi.comrsc.org |

This table is interactive. Click on the headers to sort.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Docking-based virtual screening has been successfully employed to identify the indole-2-carboxylic acid scaffold as a promising starting point for developing novel inhibitors. mdpi.comnih.gov In the search for new HIV-1 integrase inhibitors, a virtual screening campaign led to the discovery of indole-2-carboxylic acid as a potent scaffold. mdpi.comnih.gov This initial hit was then subjected to structural optimization, including the addition of substituents at the C6 position, to enhance its biological activity. mdpi.com This approach demonstrates the power of virtual screening to sift through large compound databases and pinpoint novel molecular frameworks for further development, a process where this compound could be identified as a potential hit for various biological targets.

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods provide detailed information that is not readily accessible through experimental techniques alone.

Density Functional Theory (DFT) is a widely used method for optimizing molecular geometries and understanding electronic properties. Studies on related molecules, such as 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA) and 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), have utilized DFT calculations, often with the B3LYP functional and basis sets like 6-311++G(d,p), to determine the most stable conformer. nih.govmdpi.com For TICA, a potential energy scan was performed to identify the minimum energy conformation, which was then used for subsequent calculations. nih.gov

Theoretical studies on the parent indole-2-carboxylic acid have explored various possible conformers using DFT and ab initio methods, showing good agreement between calculated bond lengths and angles and experimental X-ray diffraction data. researchgate.net DFT calculations on MI2CA have successfully modeled its crystalline structure, including the formation of cyclic dimers through hydrogen bonds between the carboxylic acid groups. mdpi.com These studies confirm that DFT is a reliable tool for predicting the structural and electronic characteristics of this compound.

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. For TICA, the HOMO-LUMO energy gap was calculated to be 4.98 eV, indicating good stability. nih.gov In a study of another indole derivative, DFT analysis showed the HOMO distributed over the substituted aromatic ring while the LUMO was present mainly over the indole moiety, highlighting the regions susceptible to electrophilic and nucleophilic attack, respectively. mdpi.com

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface. The MEP for TICA revealed that the most negative potential (red region) was located over the oxygen atoms of the carboxylic group, identifying them as the primary sites for electrophilic attack. nih.gov The most positive potential (blue region) was found on the hydrogen atoms of the carboxylic acid and the indole N-H group, indicating these as sites for nucleophilic attack. nih.gov Such analyses are crucial for understanding intermolecular interactions, including hydrogen bonding, and predicting the chemical reactivity of this compound.

Table 2: Representative Quantum Chemical Data for Indole-2-Carboxylic Acid Analogs

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Most Negative MEP Region | Reference |

|---|

This table is interactive. Click on the headers to sort.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While molecular docking provides a static picture of the ligand-target complex, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. An MD simulation of TICA docked into the active site of aromatase was conducted for 100 nanoseconds. nih.gov The analysis of the root-mean-square deviation (RMSD) of the protein-ligand complex showed that the system reached equilibrium after approximately 20 ns and remained stable throughout the simulation, confirming the stability of the docked conformation. nih.gov Furthermore, the root-mean-square fluctuation (RMSF) analysis identified the flexibility of individual amino acid residues, confirming that the key interacting residues remained stable. nih.gov Such simulations are essential to validate docking results and confirm that a ligand, like this compound, can form a stable and lasting interaction with its intended biological target.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach that aims to delineate a mathematical relationship between the chemical structure of a compound and its biological activity. The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are correlated with changes in their molecular features, which can be quantified by physicochemical, electronic, and steric descriptors.

QSAR models are instrumental in predicting the activity of novel compounds, optimizing lead structures to enhance potency and reduce toxicity, and elucidating the mechanism of action of drug molecules. The development of a robust QSAR model involves the careful selection of a training set of molecules with known activities, the calculation of relevant molecular descriptors, and the application of statistical methods to establish a correlative equation.

A significant advancement in three-dimensional QSAR (3D-QSAR) is the Comparative Molecular Field Analysis (CoMFA) method. CoMFA moves beyond the 2D descriptors of traditional QSAR and explores the 3D steric and electrostatic properties of molecules to explain their biological activities. The underlying premise of CoMFA is that the interactions between a ligand and its biological target are non-covalent and are primarily governed by shape (steric) and charge (electrostatic) complementarity.

The CoMFA procedure involves several key steps:

Molecular Alignment: A set of active compounds is superimposed based on a common scaffold or a pharmacophore model. This alignment is a critical step, as it determines how the molecular fields will be compared.

Grid Box Generation: The aligned molecules are placed within a 3D grid.

Field Calculation: At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom (typically a sp3 carbon with a +1 charge) and each molecule in the dataset are calculated.

Statistical Analysis: Partial Least Squares (PLS) regression is then employed to derive a mathematical relationship between the calculated field values (independent variables) and the biological activities (dependent variable).

The output of a CoMFA study is often visualized as 3D contour maps. These maps highlight regions in space where modifications to the molecular structure are likely to influence biological activity. For instance, green contours may indicate areas where bulky substituents enhance activity, while yellow contours might suggest that steric hindrance in those regions is detrimental. Similarly, blue and red contours typically represent regions where positive and negative electrostatic potentials, respectively, are favorable for activity. While specific CoMFA studies on this compound are not extensively reported in publicly available literature, the application of this methodology would provide invaluable insights into its structure-activity landscape.

| CoMFA Statistical Parameter | Typical Value for a Predictive Model | Interpretation |

| q² (Cross-validated r²) | > 0.5 | Indicates good internal predictive ability of the model. |

| r² (Non-cross-validated r²) | > 0.6 | Represents the goodness of fit of the model to the training data. |

| Predictive r² (for test set) | > 0.5 | Measures the model's ability to predict the activity of an external set of compounds. |

| Standard Error of Prediction | Low | Indicates the precision of the predictions. |

In Silico Drug-likeness and Physicochemical Profiling

In silico drug-likeness and physicochemical profiling are crucial early-stage assessments in the drug discovery pipeline. These computational predictions help to evaluate whether a compound possesses the appropriate properties to be considered a viable drug candidate, with a focus on absorption, distribution, metabolism, and excretion (ADME). For this compound, various computational tools can be employed to predict its key physicochemical and pharmacokinetic parameters.

One of the most widely used frameworks for assessing drug-likeness is Lipinski's Rule of Five. This rule suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight less than 500 Daltons

Log P (octanol-water partition coefficient) less than 5

Fewer than 5 hydrogen bond donors

Fewer than 10 hydrogen bond acceptors

Modern computational platforms, such as SwissADME and PreADMET, provide a more extensive range of predicted parameters beyond Lipinski's rule. These platforms can estimate properties like aqueous solubility, blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) enzyme inhibition, and potential toxicity.

For this compound, a hypothetical in silico profile might look as follows. It is important to note that these are predicted values and would require experimental validation.

| Physicochemical/ADME Parameter | Predicted Value for this compound (Hypothetical) | Significance in Drug Discovery |

| Molecular Weight | ~251.27 g/mol | Within the acceptable range for good oral bioavailability. |

| Log P (o/w) | 2.5 - 3.5 | Indicates good lipophilicity for membrane permeation. |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's rule. |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's rule. |

| Topological Polar Surface Area (TPSA) | ~60 Ų | Suggests good intestinal absorption and cell permeability. |

| Aqueous Solubility | Moderately soluble | A key factor for absorption and formulation. |

| Blood-Brain Barrier Permeability | Low to moderate | Determines potential for central nervous system activity. |

| CYP2D6 Inhibition | Predicted non-inhibitor | Low risk of drug-drug interactions mediated by this enzyme. |

| Ames Mutagenicity | Predicted non-mutagenic | Indicates a low potential for carcinogenicity. |

The in silico profiling of this compound and its derivatives is a foundational step in assessing their therapeutic potential. sciencescholar.us These predictive models help to prioritize compounds for synthesis and biological testing, thereby streamlining the drug discovery process and reducing the attrition rate of drug candidates in later developmental stages.

Advanced Analytical and Spectroscopic Characterization in Research on Indole 2 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers the primary data for structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons. For 6-phenyl-1H-indole-2-carboxylic acid, specific proton signals can be assigned. Experimental data obtained in a deuterated methanol (B129727) (MeOD) solvent shows characteristic chemical shifts (δ) in parts per million (ppm). unipr.it The protons of the phenyl group and the indole (B1671886) ring typically appear in the aromatic region (around 7.0-8.0 ppm). The indole N-H proton signal is often broad and its chemical shift is solvent-dependent, while the carboxylic acid O-H proton signal is also broad and may exchange with deuterated solvents, sometimes leading to its disappearance from the spectrum.

A documented ¹H NMR spectrum for this compound presents the following signals: a multiplet between δ 7.71 and 7.65 ppm integrating to four protons, a multiplet for two protons between δ 7.47 and 7.41 ppm, a doublet of doublets at δ 7.37 ppm, and another multiplet for one proton between δ 7.35 and 7.28 ppm. unipr.it These signals correspond to the protons on the indole core and the attached phenyl ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical nature. For this compound, distinct signals would be expected for the carboxylic acid carbonyl carbon (typically δ 160-180 ppm), the carbons of the two aromatic rings (indole and phenyl, typically δ 100-150 ppm), including the quaternary carbons at the ring junctions and points of substitution.

| Carbon Atom Type | Expected Chemical Shift (δ) Range (ppm) |

|---|---|

| Carboxylic Acid (C=O) | 160 – 180 |

| Aromatic and Heteroaromatic Carbons (C-H and C-C) | 100 – 150 |

2D NMR Techniques: Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to establish connectivity. A COSY spectrum would reveal which protons are spin-coupled (typically on adjacent carbons), helping to piece together the fragments of the indole and phenyl rings. A NOESY experiment would identify protons that are close to each other in space, which is crucial for confirming the conformation and the relative orientation of the phenyl ring with respect to the indole core.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula of this compound is C₁₅H₁₁NO₂. Its exact monoisotopic mass is approximately 237.0790 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby validating the elemental composition.

Under electron impact (EI) ionization, the molecule would first form a molecular ion (M⁺˙) with an m/z value corresponding to its molecular weight. This ion would then undergo characteristic fragmentation. Key fragmentation pathways for indole-2-carboxylic acids include:

Decarboxylation: The loss of a carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) is a very common fragmentation pathway for carboxylic acids, which would result in a significant peak at m/z 193 or 192.

Cleavage of the Phenyl Group: Fragmentation involving the phenyl substituent could also occur.

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺˙ | [C₁₅H₁₁NO₂]⁺˙ | 237 |

| [M - COOH]⁺ | [C₁₄H₁₀N]⁺ | 192 |

| [M - CO₂]⁺˙ | [C₁₄H₁₁N]⁺˙ | 193 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the FT-IR spectrum would display several key absorption bands:

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration of the indole ring.

C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ is indicative of the carbonyl (C=O) group of the carboxylic acid.

C=C Stretch: Aromatic C=C stretching vibrations from both the indole and phenyl rings would appear in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole N-H | Stretch | 3300 – 3400 | Medium, Sharp |

| Carboxylic Acid O-H | Stretch | 2500 – 3300 | Strong, Very Broad |

| Carboxylic Acid C=O | Stretch | 1680 – 1710 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 – 1600 | Medium to Weak |

| Aromatic C-H | Stretch | 3000 – 3100 | Medium |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

While a specific crystal structure for this compound is not publicly available, analysis of similar indole carboxylic acid derivatives reveals common structural motifs. A crystallographic study would provide:

Molecular Structure: Confirmation of the atomic connectivity and the planarity of the indole ring system. It would also reveal the dihedral angle between the plane of the indole ring and the plane of the 6-phenyl substituent, which is a key conformational feature.

Supramolecular Structure: This technique would elucidate the intermolecular interactions that govern the crystal packing. For this molecule, strong hydrogen bonds are expected. Typically, carboxylic acids form dimeric structures through hydrogen bonding between their carboxyl groups (O-H···O=C). Additionally, the indole N-H group can act as a hydrogen bond donor, potentially interacting with the carboxylic oxygen of a neighboring molecule (N-H···O=C). These interactions create extended networks, such as chains or sheets, defining the supramolecular architecture of the crystal.

Future Research Directions and Translational Perspectives for 6 Phenyl 1h Indole 2 Carboxylic Acid

Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity

A primary focus of future research will be the rational design and synthesis of novel analogues of 6-phenyl-1H-indole-2-carboxylic acid to improve its biological activity and selectivity for specific targets. Structure-activity relationship (SAR) studies are fundamental to this effort, guiding the modification of the core structure to enhance desired properties.

Key synthetic strategies will involve modifications at several key positions on the indole (B1671886) ring. For instance, research on other indole-2-carboxylic acid derivatives has shown that introducing different substituents can significantly impact activity. One approach involves using 6-bromoindole-2-carboxylic acid as a versatile starting material. mdpi.com This allows for the introduction of various aryl or heteroaryl groups at the C6 position via cross-coupling reactions, enabling a systematic exploration of how different phenyl ring substitutions on the core molecule affect target binding and potency. mdpi.comrsc.org

Furthermore, modifications at the C3 position of the indole core have been shown to improve interaction with hydrophobic cavities in target proteins. mdpi.comnih.gov Introducing long-chain or functionalized substituents at this position could lead to analogues with significantly enhanced inhibitory activity. mdpi.com Similarly, derivatization of the C2 carboxylic acid group into amides or esters is a common and effective strategy for modulating the compound's physicochemical properties and biological activity. mdpi.comnih.govnih.gov For example, coupling the carboxylic acid with different amines can generate a library of indole-2-carboxamides with diverse pharmacological profiles. mdpi.comnih.govacs.org

The table below summarizes potential modifications and their expected impact based on studies of related indole scaffolds.

| Modification Site | Proposed Substituent | Rationale | Potential Outcome |

| C3 Position | Alkyl chains, (substituted)benzyl groups | Enhance binding in hydrophobic pockets of target enzymes. mdpi.com | Increased potency and efficacy. mdpi.com |

| C6 Phenyl Ring | Electron-withdrawing/donating groups | Modulate electronic properties and π–π stacking interactions. rsc.org | Improved target selectivity and binding affinity. rsc.org |

| N1 Position | Alkylation, Acylation | Alter solubility, metabolic stability, and cell permeability. | Enhanced bioavailability and pharmacokinetic profile. |

| C2 Carboxylic Acid | Amide or Ester formation | Create prodrugs or new derivatives with altered target interactions. nih.gov | Diversified biological activities and improved drug-like properties. nih.gov |